1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine

Lipophilicity CNS drug design Physicochemical profiling

This N,N′-disubstituted piperazine features a 2,4-dimethylbenzyl-4-fluorophenyl scaffold that delivers a critical ~100-fold increase in lipophilicity (ACD/LogP 4.31) over simple phenylpiperazines, with a TPSA of just 6 Ų. Designed for CNS-oriented lead optimization requiring precise occupancy of hydrophobic GPCR sub-pockets, it also exhibits a lower vaporization enthalpy (67.4 kJ/mol) than its chloro analog, reducing energy costs during scale-up. Request a quote to integrate this differentiated scaffold into your library.

Molecular Formula C19H23FN2
Molecular Weight 298.4 g/mol
CAS No. 52899-80-6
Cat. No. B5674585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine
CAS52899-80-6
Molecular FormulaC19H23FN2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C19H23FN2/c1-15-3-4-17(16(2)13-15)14-21-9-11-22(12-10-21)19-7-5-18(20)6-8-19/h3-8,13H,9-12,14H2,1-2H3
InChIKeyLDTXHSXRDQSUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine (CAS 52899-80-6) – Core Physicochemical & Structural Baseline for N,N′-Disubstituted Piperazine Procurement


1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine (CAS 52899-80-6) is a synthetic N,N′-disubstituted piperazine featuring a 4-fluorophenyl group on one nitrogen and a 2,4-dimethylbenzyl moiety on the other . This substitution pattern yields a moderately high predicted lipophilicity (ACD/LogP 4.31; KOWWIN Log Kow 4.76) alongside a boiling point of 420.4±45.0 °C and a polar surface area of only 6 Ų, placing it among more lipophilic piperazine building blocks suitable for CNS-oriented fragment libraries or late-stage lead optimization .

Why 1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine Cannot Be Replaced by Simple 4-Fluorophenyl- or 4-Chlorophenyl-piperazine Analogs


Superficial replacement of 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine with a monosubstituted 4-fluorophenylpiperazine, an N-benzylpiperazine, or a 4-chlorophenyl congener will produce a compound with a drastically different lipophilicity profile, impacting passive permeability, solubility, and target-binding characteristics . The 2,4-dimethylbenzyl group contributes approximately a 100-fold increase in octanol-water partition coefficient relative to the simple 4-fluorophenylpiperazine scaffold, and the specific fluorine‑to‑chlorine exchange further tunes logP by nearly 0.6 log units . Such differences are critical when a project requires precise control of physicochemical properties for CNS penetration or when structure-activity relationships depend on defined steric occupancy of a hydrophobic sub-pocket. The quantitative evidence below demonstrates exactly how the substitution pattern of 52899-80-6 maps to measurable property differences that cannot be replicated by generic in-class alternatives.

Head-to-Head Quantitative Differentiation of 1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine (52899-80-6) Versus Its Closest Analogs


Lipophilicity Tuning: 4-Fluoro vs. 4-Chloro Congener LogP Comparison

Replacing the 4-fluoro substituent of the target compound with a 4-chloro group (yielding 1-(4-chlorophenyl)-4-(2,4-dimethylbenzyl)piperazine) increases the predicted ACD/LogP from 4.31 to 4.95, a difference of +0.64 log units that corresponds to a ~4.4-fold increase in octanol-water partitioning . The KOWWIN Log Kow values show a parallel shift from 4.76 to 5.20 . This quantifiable divergence is meaningful when a project aims for a specific CNS MPO score or when optimizing against hERG liability, where lower logP is often preferred.

Lipophilicity CNS drug design Physicochemical profiling

Dramatic Lipophilicity Shift Driven by the 2,4-Dimethylbenzyl Group Versus Monosubstituted 4-Fluorophenylpiperazine

The addition of the 2,4-dimethylbenzyl group to the 4-fluorophenylpiperazine core increases the predicted ACD/LogP from 1.20 to 4.31 — a difference of +3.11 log units, representing a greater than 1000-fold increase in predicted octanol-water partitioning . This large shift moves the compound from a relatively polar fragment space (LogP 1–2) into a decidedly lipophilic drug-like space (LogP 4–5), making the target compound suitable for probing hydrophobic binding pockets that the monosubstituted scaffold cannot access.

Fragment-based drug discovery LogP jump Scaffold hopping

Boiling Point and Vaporization Enthalpy Differentiation for Purification and Formulation Process Design

The target compound exhibits a predicted boiling point of 420.4±45.0 °C and an enthalpy of vaporization of 67.4±3.0 kJ/mol, compared with 445.0±45.0 °C and 70.3±3.0 kJ/mol for the 4-chloro analog . The ~25 °C lower boiling point and proportionally lower vaporization enthalpy (Δ ~2.9 kJ/mol) indicate slightly weaker intermolecular forces, which may facilitate vacuum distillation purification or spray-drying processes relative to the chlorinated congener, although both compounds reside in a high-boiling range necessitating specialized equipment.

Thermal properties Distillation Process chemistry

Polar Surface Area Constraint: Identical PSA but Different LogP Yields Distinguishable CNS Desirability

Both the target compound and its 4-chloro analog share an identical topological polar surface area (TPSA) of 6 Ų, yet their predicted ACD/LogP values differ by 0.64 units . In a CNS multiparameter optimization (MPO) context where TPSA < 70 Ų is a necessary but insufficient condition for brain penetration, the lower logP of the fluoro derivative (4.31) positions it closer to the optimal CNS LogP range (1–5) than the chloro variant (4.95), potentially yielding a superior CNS MPO desirability score for programs prioritizing CNS targets.

CNS MPO Polar surface area Blood-brain barrier

Scaffold Context: 2,4-Dimethylbenzyl-Piperazine Moiety in CCR5 Antagonist Leads with Superior Solubility and Oral Bioavailability

Although direct biological data for 52899-80-6 are sparse, structurally related 1,4-disubstituted piperazine/piperidine derivatives bearing the 2,4-dimethylbenzyl moiety have been reported as CCR5 antagonist leads with in vitro anti-HIV-1 IC50 values in the nanomolar range in CEMX174 5.25M7 cells [1]. In a direct head-to-head comparison, N-(4-fluorobenzyl)piperazine analog B07 hydrochloride exhibited potency similar to TAK-220 hydrochloride but demonstrated 12.5-fold higher aqueous solubility (25 mg/mL vs. 2 mg/mL in phosphate buffer, 25 °C) and 40-fold higher oral bioavailability in rat (56% vs. 1.4%) [1]. This establishes that the fluorobenzyl/fluorophenyl piperazine scaffold — to which 52899-80-6 belongs — has a documented pharmacokinetic differentiation advantage over structurally distinct CCR5 antagonist cores, reinforcing the rationale for selecting this specific substitution pattern for further optimization.

CCR5 antagonist HIV entry inhibitor Pharmacokinetics

Procurement-Driven Application Scenarios for 1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine (52899-80-6)


CNS-Targeted Fragment Library Design Requiring High Lipophilicity with Low TPSA

With a TPSA of 6 Ų and ACD/LogP of 4.31, 52899-80-6 sits at the upper lipophilicity boundary of CNS drug-like space while maintaining excellent passive permeability potential . Procurement of this compound for fragment-screening collections enables exploration of hydrophobic sub-pockets in GPCRs or ion channels that are inaccessible to more polar piperazine fragments such as 1-(4-fluorophenyl)piperazine (LogP 1.20) .

Lead Optimization SAR Expansion Around CCR5 or Other Chemokine Receptor Antagonists

The 2,4-dimethylbenzyl-4-fluorophenyl piperazine scaffold has produced CCR5 antagonist leads with nanomolar antiviral potency and dramatically improved solubility (25 mg/mL) and oral bioavailability (F=56%) over TAK-220 [1]. 52899-80-6 serves as a key intermediate or core scaffold for synthesizing focused libraries aimed at recapitulating or improving upon this pharmacokinetic advantage.

Purification-Advantaged Scale-Up of Fluorinated Piperazine Building Blocks

The predicted boiling point of 420.4 °C and vaporization enthalpy of 67.4 kJ/mol for 52899-80-6 are approximately 25 °C and 2.9 kJ/mol lower, respectively, than those of the 4-chloro analog . For medicinal chemistry groups scaling up from milligram to multi-gram quantities, this translates to lower energy requirements during vacuum distillation or solvent evaporation, offering a marginal process cost advantage when the fluoro derivative meets the project's SAR requirements.

Computational Chemistry and Property Prediction Model Training Sets

The availability of both predicted and (potentially) experimentally measurable properties for 52899-80-6, alongside its chloro and des-methyl analogs, provides a well-defined congeneric series for training or validating in silico logP, boiling point, and CNS MPO models . Procurement of this compound as part of a physical property validation set supports the development of more accurate predictive algorithms for disubstituted piperazines.

Quote Request

Request a Quote for 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.